Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate
Description
Introduction to Carbamate-Modified Anthranilic Acid Derivatives
Historical Development of Anthranilic Acid Chemistry
Anthranilic acid (2-aminobenzoic acid) was first identified in 1840 by Carl Julius Fritzsche during his investigations into indigo degradation products. Fritzsche’s work laid the foundation for understanding aromatic amino acids, though the correct structure of anthranilic acid was not confirmed until later contributions from Adolf von Baeyer. Early industrial production methods relied on the Hofmann rearrangement of phthalimide derivatives, a process that involved treating phthalimide with sodium hypochlorite under alkaline conditions to yield anthranilic acid.
The development of anthranilic acid derivatives gained momentum in the 20th century, particularly with the discovery of its role as a biosynthetic precursor to tryptophan and alkaloids. The molecule’s amphoteric nature, arising from its ortho-substituted amine and carboxylic acid groups, made it a versatile scaffold for chemical modifications. By the 1950s, patented synthesis routes optimized yields through controlled temperature regimes during hypochlorite-mediated reactions, enabling large-scale production of high-purity anthranilic acid.
Key Historical Milestones in Anthranilic Acid Chemistry
| Year | Milestone | Significance |
|---|---|---|
| 1840 | Isolation by Fritzsche | First identification from indigo degradation |
| 1860s | Structural elucidation | Confirmation of ortho-amine-carboxylic acid arrangement |
| 1952 | Industrial synthesis patent | Scalable production via |
Properties
IUPAC Name |
methyl 2-[[phenyl(propan-2-yl)carbamoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(2)20(14-9-5-4-6-10-14)18(22)19-16-12-8-7-11-15(16)17(21)23-3/h4-13H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBCFNIQNCSFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of methyl 2-aminobenzoate with phenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and specific catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on variations in the ester group, carbamoyl substituents, or aromatic ring modifications. Below is a comparative analysis:
Key Findings from Research
Ester Group Influence: Methyl and isopropyl esters (as in MB-3 ) exhibit distinct solubility profiles. Methyl esters generally confer higher lipophilicity, while bulkier groups (e.g., isopropyl) may reduce crystallization tendencies, enhancing bioavailability.
Carbamoyl vs. Sulfonamide Groups :
- The urea carbamoyl group in the target compound facilitates hydrogen bonding, critical for crystal packing (e.g., S(6) and R2(14) ring motifs in analogs ).
- Sulfonamide-containing analogs (e.g., ) often display higher aqueous solubility due to sulfonyl group polarity, making them preferable for pharmaceutical formulations.
Aromatic Ring Modifications: Substitutions on the phenyl ring (e.g., methoxycarbonyl in or difluoromethoxy pyrimidine in ) alter electronic properties and steric hindrance, impacting binding affinity in enzyme inhibition. The phenol derivative 2-({[4-(propan-2-yl)phenyl]amino}methyl)phenol lacks the ester group but retains hydrogen-bonding capacity, suggesting divergent biological targets.
Biological Activity Trends :
Biological Activity
Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound is a benzoate derivative characterized by the following structural formula:
This compound features a methyl ester group, an amide linkage, and a phenyl substituent, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
2. Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. For instance, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
- Induction of Apoptosis : It promotes apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, this compound was administered to LPS-stimulated macrophages. The results indicated a significant decrease in inflammatory markers compared to untreated controls, highlighting its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Anticancer Efficacy
A study focused on the effects of this compound on human breast cancer cell lines showed that treatment with this compound resulted in a marked reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential utility in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
